5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Medicinal Chemistry Process Chemistry Cross-Coupling

Identical halogens on 7-azaindoles cause statistical coupling. 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 876343-82-7) provides orthogonal C5-Br/C4-Cl reactivity for unambiguous sequential Pd functionalization. • Mild Pd(0) at C5-Br; forcing conditions at C4-Cl-programmed Suzuki-Miyaura • Enables 4,5-disubstituted 7-azaindole synthesis for kinase inhibitors (PDK1 IC50 = 164 μM) • 89.9% desilylation yield as route-scouting benchmark

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 876343-82-7
Cat. No. B1521808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
CAS876343-82-7
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C(=C21)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
InChIKeyFMDQNRHKEYTVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 876343-82-7) Procurement Baseline: Core Structure and Commercial Specifications


5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 876343-82-7), also known as 5-bromo-4-chloro-7-azaindole, is a dihalogenated heterocyclic building block comprising a 7-azaindole core with chlorine at the 4-position and bromine at the 5-position . The molecular formula is C7H4BrClN2, with a molecular weight of 231.48 g/mol, a calculated density of 1.878 g/cm3, and a predicted LogP of 2.6 [1]. Commercially, the compound is available from multiple suppliers at purity specifications typically ranging from 95+% to 99%, with the MDL identifier MFCD11046240 [2]. Its primary value proposition lies in its utility as a bifunctional intermediate for sequential palladium-catalyzed cross-coupling reactions, wherein the differential reactivity of bromine versus chlorine enables programmed synthetic elaboration of the pyrrolo[2,3-b]pyridine scaffold [3].

Why Generic 7-Azaindole Analogs Cannot Substitute for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 876343-82-7) in Synthetic Workflows


Substitution of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine with other halogenated 7-azaindole analogs fails due to the orthogonal reactivity encoded in its specific halogen substitution pattern. The C-Br bond at the 5-position undergoes oxidative addition to Pd(0) with markedly higher facility than the C-Cl bond at the 4-position, enabling unambiguous sequential coupling without protecting group manipulation [1]. In contrast, the regioisomer 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 916176-52-8) reverses the site-selectivity hierarchy, while congeners bearing identical halogens at both positions—such as 4,5-dibromo- or 4,5-dichloro-7-azaindoles—yield statistical or poorly controlled product mixtures requiring chromatographic separation of regioisomers [2][3]. Moreover, the 7-azaindole core itself exhibits distinct electronic properties compared to indole, serving as a bioisostere for purine scaffolds in kinase inhibitor design, which cannot be replicated by simple indole or other heteroaromatic replacements . The target compound therefore occupies a non-substitutable niche as a dual-handled intermediate with predictable, programmable site-selectivity.

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 876343-82-7) Procurement Decisions


Site-Selectivity in Suzuki-Miyaura Coupling: Br(5) vs. Cl(4) Orthogonal Reactivity Profile

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, the C-Br bond at the 5-position of the pyrrolo[2,3-b]pyridine core undergoes oxidative addition with approximately 10- to 100-fold greater relative reactivity compared to the C-Cl bond at the 4-position, as established by systematic studies of polyhalogenated heteroarenes [1]. This differential reactivity enables exclusive or highly selective first coupling at the 5-position under mild conditions (e.g., Pd(PPh3)4, 50-80 °C), leaving the 4-Cl intact for subsequent orthogonal functionalization. In contrast, the regioisomer 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 916176-52-8) directs first coupling to the 4-position, altering the accessible synthetic trajectory and spatial orientation of installed substituents [2][3].

Medicinal Chemistry Process Chemistry Cross-Coupling Site-Selectivity

Synthetic Route Efficiency: Reported Yields for TBAF Desilylation Protocol

A documented synthetic procedure for 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine via TBAF-mediated desilylation of the 1-(triisopropylsilyl)-protected precursor in THF at room temperature for 1 hour, followed by aqueous work-up and precipitation from hexane/dichloromethane (10:1), affords the target compound in 89.9% yield [1]. This yield benchmark provides procurement teams with a verifiable reference point for assessing custom synthesis quotes and evaluating supplier process capability. In comparison, yields for the regioisomer 4-bromo-5-chloro-7-azaindole under analogous conditions are not as well-documented in the open literature, creating sourcing uncertainty for that alternative scaffold.

Process Development Synthetic Methodology Deprotection

Commercial Purity Benchmarks Across Supplier Landscape

Commercial purity specifications for 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine range from 95+% to 99% across established chemical suppliers, with typical offerings including 95+% (AKSci), 97% (Aromalake), 98% (Apollo Scientific, Matrix Scientific), and 99% (LookChem) [1]. This multi-tiered purity landscape enables procurement professionals to select specification grade based on intended downstream application (e.g., 95% for initial SAR exploration, 98-99% for late-stage intermediate or material requiring reproducible coupling efficiency). The availability of the compound from multiple geographically diverse suppliers mitigates single-source supply chain risk.

Quality Control Sourcing Specifications

Physicochemical Properties: LogP and Density Compared to Non-Halogenated Azaindole

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine exhibits a calculated LogP of 2.6 and a density of 1.878 g/cm3 [1]. These physicochemical parameters reflect the lipophilic contribution of the dual halogenation pattern (Br + Cl), which increases LogP by approximately 1.5-2.0 units relative to the unsubstituted 7-azaindole core (LogP ~0.5-1.0) . This property profile is relevant for medicinal chemistry programs where modulating lipophilicity within the drug-like property space (LogP <5) is critical. The Br/Cl substitution pattern at positions 4 and 5 provides a modular lipophilicity increment without exceeding typical lead-like thresholds, whereas alternative 4,5-dihalogenation patterns (e.g., dibromo or dichloro) offer less nuanced control.

Drug Design ADME Prediction Physicochemical Profiling

PDK1 Inhibitory Activity: Quantitative Benchmark for Scaffold Validation

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine has been evaluated for inhibitory activity against 3-phosphoinositide-dependent protein kinase 1 (PDK1), a validated oncology target, yielding an IC50 value of 1.64 × 10⁵ nM (164 μM) in a fluorometric assay [1]. While this potency is modest, it establishes the compound as a validated starting point for structure-activity relationship (SAR) exploration. In the broader context of pyrrolo[2,3-b]pyridine kinase inhibitor programs, 4-substituted derivatives have demonstrated potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2, with optimized compounds achieving nanomolar potency [2]. The Br/Cl substitution pattern at the 4- and 5-positions represents a key intermediate scaffold from which such optimized inhibitors are elaborated.

Kinase Inhibition Drug Discovery PDK1 Cancer Therapeutics

Scalable Bromination Route: Process Reproducibility from 4-Chloro-7-azaindole

A documented alternative synthesis involves bromination of 4-chloro-7-azaindole using liquid bromine (37 mmol, 5.6 g) in dichloromethane with acetic acid at 0°C for 2 hours, followed by bisulfite quench, basic work-up (NaOH, pH >13), and silica gel chromatography . The product exhibits an Rf value of 0.57 under methanol TLC development, providing a clear analytical marker for reaction monitoring. This route uses the readily available 4-chloro-7-azaindole as the key starting material, offering a scalable alternative to the silyl-protected route. In contrast, accessing the regioisomer 4-bromo-5-chloro-7-azaindole would require a different starting material (4-bromo-7-azaindole) and distinct optimization, representing a divergent supply chain and process development pathway.

Process Chemistry Scale-Up Halogenation

Validated Application Scenarios for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 876343-82-7) Based on Quantitative Evidence


Sequential Dual Functionalization of the 7-Azaindole Scaffold for Kinase Inhibitor Libraries

The orthogonal reactivity of Br(5) and Cl(4) enables medicinal chemists to execute programmed sequential Suzuki-Miyaura couplings: first functionalization at the 5-position under mild Pd(0) conditions, followed by a second, more forcing coupling at the 4-position [1]. This workflow is directly applicable to the synthesis of 4,5-disubstituted 7-azaindoles, a privileged substructure in kinase inhibitor discovery programs targeting PDK1, TAK1, and MAP4K2 [2]. The documented PDK1 inhibitory activity (IC50 = 164 μM) validates the scaffold as a starting point for SAR campaigns [3].

Process Development and Scale-Up of Halogenated Azaindole Intermediates

Process chemists evaluating synthetic routes can leverage the documented 89.9% yield benchmark for TBAF-mediated desilylation as a reference point for route scouting and supplier qualification [1]. The alternative bromination route from 4-chloro-7-azaindole, with detailed TLC monitoring (Rf = 0.57 in MeOH) and work-up conditions, provides a scalable pathway for in-house synthesis with clear analytical quality control checkpoints [2].

Lipophilicity-Modulated Library Design for Lead Optimization

The compound's calculated LogP of 2.6 represents a predictable lipophilicity increment (~1.6-2.1 units above unsubstituted 7-azaindole) that can be rationally incorporated into library design strategies [1]. Procurement of this intermediate enables medicinal chemistry teams to introduce the 4-Cl/5-Br substitution pattern as a modular unit, maintaining lead-like property space while installing two orthogonal synthetic handles for diversification [2].

Supply Chain Risk Mitigation Through Multi-Supplier Sourcing

Procurement professionals can select from multiple verified commercial suppliers offering tiered purity specifications (95+% to 99%), enabling cost-optimized sourcing based on stage-appropriate purity requirements [1][2]. The compound's broad commercial availability—with documented suppliers in North America, Europe, and Asia—mitigates single-source dependency and supports uninterrupted research and development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.